molecular formula C17H19FN4O B2524697 7-(4-Ethylpiperazin-1-yl)-6-fluoro-1-methyl-4-oxoquinoline-3-carbonitrile CAS No. 1359864-63-3

7-(4-Ethylpiperazin-1-yl)-6-fluoro-1-methyl-4-oxoquinoline-3-carbonitrile

Cat. No.: B2524697
CAS No.: 1359864-63-3
M. Wt: 314.364
InChI Key: WUNZWKJGAFEMLE-UHFFFAOYSA-N
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Description

7-(4-Ethylpiperazin-1-yl)-6-fluoro-1-methyl-4-oxoquinoline-3-carbonitrile is a synthetic compound belonging to the quinolone class of antibiotics. This compound is characterized by its unique structure, which includes a quinoline core, a fluorine atom at the 6th position, and a piperazine ring substituted with an ethyl group. It is known for its potential antimicrobial properties and is studied for its effectiveness against various bacterial pathogens .

Properties

IUPAC Name

7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-4-oxoquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O/c1-3-21-4-6-22(7-5-21)16-9-15-13(8-14(16)18)17(23)12(10-19)11-20(15)2/h8-9,11H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNZWKJGAFEMLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C#N)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Ethylpiperazin-1-yl)-6-fluoro-1-methyl-4-oxoquinoline-3-carbonitrile typically involves multiple steps, starting from readily available precursors. . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production time .

Chemical Reactions Analysis

Types of Reactions

7-(4-Ethylpiperazin-1-yl)-6-fluoro-1-methyl-4-oxoquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of modified quinoline compounds .

Scientific Research Applications

7-(4-Ethylpiperazin-1-yl)-6-fluoro-1-methyl-4-oxoquinoline-3-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-(4-Ethylpiperazin-1-yl)-6-fluoro-1-methyl-4-oxoquinoline-3-carbonitrile involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, ultimately leading to cell death . The molecular targets include the DNA gyrase A and B subunits and the topoisomerase IV A and B subunits .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-Ethylpiperazin-1-yl)-6-fluoro-1-methyl-4-oxoquinoline-3-carbonitrile is unique due to its specific substitution pattern, which may confer distinct antimicrobial properties and pharmacokinetic profiles compared to other fluoroquinolones. Its ethylpiperazine moiety and the presence of a nitrile group at the 3rd position contribute to its unique chemical and biological characteristics .

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